![molecular formula C18H16ClN3O4 B2884811 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide CAS No. 896301-67-0](/img/structure/B2884811.png)
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide
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Description
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Antiviral Activity
This compound has been studied for its potential antiviral properties. Derivatives of similar structures have shown activity against various viruses, including the tobacco mosaic virus . The presence of the 4-chlorophenyl and 4-nitrophenyl groups could potentially enhance these properties, making it a candidate for further research in antiviral drug development.
Antibacterial and Antifungal Applications
Compounds with chlorophenyl and nitrophenyl moieties have been reported to possess antibacterial and antifungal activities . This suggests that our compound of interest could be explored for use in treating bacterial and fungal infections, possibly acting through the inhibition of cell wall synthesis or disrupting protein functions.
Carbonic Anhydrase Inhibition
The sulfonamide group, which is structurally similar to parts of the compound, is known to inhibit carbonic anhydrase . This enzyme is involved in many physiological processes, and inhibitors are used to treat conditions like glaucoma. The compound could be modified to enhance this activity.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-13-3-7-15(8-4-13)21-11-14(10-18(21)24)20-17(23)9-12-1-5-16(6-2-12)22(25)26/h1-8,14H,9-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTDPSPOFHSKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide |
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